1-Phenyl-3-propyl-2-thiourea

Description

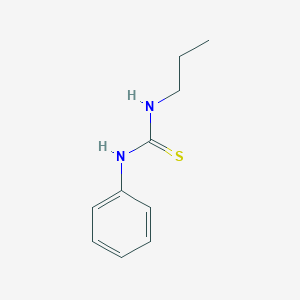

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-propylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPCVTKJHKWEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375143 | |

| Record name | 1-Phenyl-3-propyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-47-1 | |

| Record name | 13140-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-3-propyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-3-PROPYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 1-Phenyl-3-propyl-2-thiourea

An In-Depth Technical Guide to 1-Phenyl-3-propyl-2-thiourea

Executive Summary

This compound is a disubstituted thiourea derivative belonging to a class of compounds recognized for their broad and significant biological activities. With the characteristic N,N'-disubstituted thiourea backbone, this molecule holds potential for applications in medicinal chemistry, materials science, and as a synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its known and potential biological significance based on structure-activity relationships within the thiourea family. It is intended for researchers and professionals in drug development and chemical synthesis, offering foundational knowledge and practical methodologies for engaging with this compound.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea, an organosulfur compound with the formula SC(NH2)2, is the sulfur analogue of urea.[1] The replacement of the oxygen atom with a sulfur atom significantly alters its chemical properties, conferring upon it a rich and diverse reactivity profile.[2] Thiourea derivatives are exceptionally versatile ligands, capable of coordinating to a wide range of metal centers as neutral ligands, monoanions, or dianions, which has led to their extensive use in coordination chemistry.[3][4]

The true value of the thiourea scaffold in the context of drug development lies in its remarkable spectrum of biological activities. Derivatives have been extensively studied and have demonstrated potent antimicrobial, antitumor, antiviral, antiparasitic, and enzyme inhibitory properties.[1][5] This functional diversity stems from the ability of the thiourea moiety to form critical hydrogen bonds and coordinate with metallic cofactors within biological targets. This compound, featuring both an aromatic phenyl group and an aliphatic propyl chain, represents a specific chemical space within this class, offering a unique combination of lipophilicity and hydrogen bonding capability that warrants detailed investigation.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, reactivity, and bioavailability.

Molecular Structure

The structure of this compound consists of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen is substituted with a phenyl ring, and the other with a propyl group.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 1-phenyl-3-propylthiourea | [6] |

| Molecular Formula | C₁₀H₁₄N₂S | [6][7] |

| Molecular Weight | 194.30 g/mol | [6] |

| CAS Number | 13140-47-1 | [7][8] |

| Boiling Point | 282.1 °C at 760 mmHg | [7] |

| Density | 1.128 g/cm³ | [7] |

| Appearance | Solid (form may vary) | Assumed |

| Synonyms | N-phenyl-N'-propylthiourea, 1-Phenyl-3-propylthiourea | [9] |

Synthesis and Characterization

The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry, typically involving the nucleophilic addition of an amine to an isothiocyanate.

Synthetic Pathway

The most direct and efficient route to synthesize this compound is the reaction between phenyl isothiocyanate and n-propylamine. The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol provides a robust method for the laboratory-scale synthesis of the title compound.

Materials:

-

Phenyl isothiocyanate

-

n-Propylamine

-

Dichloromethane (DCM) or Ethanol (anhydrous)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for reflux and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (1.0 equivalent) in a suitable solvent like dichloromethane or ethanol.

-

Amine Addition: To this stirring solution, add n-propylamine (1.05 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, the mixture can be refluxed for several hours.[2]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the phenyl and propyl protons and carbons.[6]

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and the C=S (thiocarbonyl) group.[6]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula C₁₀H₁₄N₂S.

Potential Biological Activities and Applications

While specific research on this compound is limited, the extensive body of literature on related thiourea derivatives allows for informed hypotheses about its potential biological roles. Thioureas are known to exert their effects through various mechanisms, including enzyme inhibition and disruption of cellular processes.

Potential Therapeutic Areas:

-

Anticancer Activity: Many thiourea derivatives exhibit significant cytotoxicity against various cancer cell lines.[1][10] The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways. The presence of a phenyl group is a common feature in many active anticancer thioureas.[5]

-

Antimicrobial and Antifungal Activity: The thiourea scaffold is present in numerous compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The lipophilicity imparted by the propyl and phenyl groups may enhance cell membrane penetration.

-

Enzyme Inhibition: Phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in melanin production.[11] It is plausible that this compound could inhibit this or other enzymes, a hypothesis that requires experimental validation.

-

Chelating Agent: Thiourea derivatives are effective chelating agents for heavy metals.[3] The sulfur and nitrogen atoms can coordinate with metal ions, suggesting potential applications in heavy metal remediation or as sensors. For instance, 1-phenyl-3-benzoyl-2-thiourea has been successfully used to extract cadmium ions from solutions.[3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The GHS classification indicates that the compound is harmful if swallowed.[6] The following precautions are based on data for closely related thiourea derivatives.[12][13][14]

Hazard Information:

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound as a powder or when heating.[12]

-

Handling: Avoid breathing dust.[13] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[12][13]

-

In case of Exposure:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[13][14]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[14]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[13]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Conclusion and Future Outlook

This compound is a readily synthesizable compound that belongs to the pharmacologically significant thiourea class. While its specific biological profile is not yet extensively documented, its structural features—combining an aromatic ring and a flexible alkyl chain on the thiourea core—make it a compelling candidate for further investigation.

Future research should focus on systematically screening this compound for a range of biological activities, particularly in the areas of oncology and microbiology where its analogues have shown significant promise. Mechanistic studies to identify its molecular targets would be a critical next step. Given the synthetic accessibility and the proven track record of the thiourea scaffold, this compound represents a valuable molecule for academic research and a potential starting point for drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 6. This compound | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound- Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. This compound | 13140-47-1 [chemicalbook.com]

- 9. This compound CAS#: 13140-47-1 [amp.chemicalbook.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 1-Phenyl-3-propyl-2-thiourea: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3-propyl-2-thiourea is a synthetic organosulfur compound belonging to the diverse class of thiourea derivatives. These molecules, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, have garnered significant attention in medicinal chemistry due to their wide array of biological activities. The structural versatility of thioureas, allowing for the introduction of various substituents, has enabled the exploration of their potential as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological applications of this compound, offering a valuable resource for researchers in drug discovery and development.

I. Chemical Structure and Physicochemical Properties

The unique structural features of this compound, comprising a phenyl ring and a propyl group attached to the thiourea backbone, dictate its chemical behavior and biological interactions.

IUPAC Name: 1-phenyl-3-propylthiourea[3]

Synonyms: N-phenyl-N'-propylthiourea

Physicochemical Data

| Property | Value | Source(s) |

| CAS Registry Number | 13140-47-1 | [3] |

| Molecular Formula | C₁₀H₁₄N₂S | [3] |

| Molecular Weight | 194.30 g/mol | [4] |

| Melting Point | 64-66 °C | [5] |

| Boiling Point | 282.1 °C at 760 mmHg | [6] |

| Density | 1.128 g/cm³ | [6] |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. Sparingly soluble in aqueous buffers.[7] |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectral data is not publicly available, ¹H NMR, ¹³C NMR, and IR spectra are available for reference in spectral databases.[4]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the methylene and methyl protons of the propyl group. The N-H protons will appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the thiocarbonyl carbon (C=S), the aromatic carbons of the phenyl ring, and the aliphatic carbons of the propyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), aromatic and aliphatic C-H stretching, and the C=S stretching vibration (typically in the region of 1200-800 cm⁻¹).[8][9]

II. Synthesis of this compound

The synthesis of unsymmetrical thioureas like this compound is a well-established process in organic chemistry. The most common and efficient method involves the nucleophilic addition of an amine to an isothiocyanate.

Synthetic Workflow

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N-phenyl-N'-propylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-N'-propylthiourea is a disubstituted thiourea derivative that has garnered interest within the scientific community due to the diverse biological activities exhibited by related compounds. Thiourea derivatives are known to possess a wide range of pharmacological properties, including antiviral, antimicrobial, anticancer, and cytokinin-like activities.[1][2][3][4] The presence of both a phenyl and a propyl group on the thiourea backbone allows for a balance of lipophilicity and hydrophilicity, which can be crucial for its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, physical properties, and chemical characteristics of N-phenyl-N'-propylthiourea, offering valuable insights for researchers in medicinal chemistry and drug development.

Synthesis of N-phenyl-N'-propylthiourea

The synthesis of N-phenyl-N'-propylthiourea is typically achieved through the nucleophilic addition of n-propylamine to phenyl isothiocyanate. This reaction is generally straightforward, proceeding with high yield under mild conditions.[5]

Synthetic Pathway

Caption: Synthetic route to N-phenyl-N'-propylthiourea.

Experimental Protocol: Synthesis of N-phenyl-N'-propylthiourea

Materials:

-

Phenyl isothiocyanate

-

n-Propylamine

-

Anhydrous diethyl ether (or other inert solvent such as dichloromethane or ethyl acetate)[6]

-

n-Heptane (for precipitation/crystallization)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add n-propylamine (1.05 eq.) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, reduce the solvent volume under reduced pressure.

-

Add n-heptane to the concentrated solution to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.[5]

Physicochemical Properties

The physicochemical properties of N-phenyl-N'-propylthiourea are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties, along with protocols for their determination.

General Properties

| Property | Expected Value/Characteristic |

| Molecular Formula | C10H14N2S |

| Molecular Weight | 194.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 90-100 °C (based on similar compounds)[5][7] |

| Solubility | Expected to be soluble in alcohols and other organic solvents, with low solubility in water.[8] |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of N-phenyl-N'-propylthiourea.

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts/Bands |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene and methyl protons of the propyl group, and the N-H protons.[6] |

| ¹³C NMR | Resonances for the thiocarbonyl carbon (C=S), aromatic carbons, and the carbons of the propyl group.[6] |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C bending.[6] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product.[6] |

Experimental Protocol: Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Obtain the mass spectrum, ensuring to observe the molecular ion peak [M]⁺ or [M+H]⁺.

Characterization Workflow

Caption: A typical workflow for the synthesis and characterization of N-phenyl-N'-propylthiourea.

Potential Applications and Biological Activity

Derivatives of N-phenylthiourea have shown a remarkable range of biological activities. While specific studies on N-phenyl-N'-propylthiourea are limited, the existing literature on analogous compounds suggests several potential areas of application:

-

Antiviral Agents: Certain N-phenyl-N'-aryl or alkylthiourea derivatives have demonstrated inhibitory effects against the multiplication of picornaviruses, such as Coxsackie virus.[1]

-

Anticancer Agents: N-benzoyl-N'-phenylthiourea derivatives have been investigated for their cytotoxic activities against various cancer cell lines, including breast and cervical cancer cells.[2]

-

Antimicrobial and Antifungal Activity: Thiourea derivatives and their metal complexes have been reported to exhibit significant antimicrobial and antifungal properties.[4]

-

Plant Growth Regulators: Some N-phenyl-N'-halogenophenylthioureas have shown cytokinin-like activity, indicating their potential use in agriculture.[3]

The biological activity of N-phenyl-N'-propylthiourea is an area ripe for further investigation, with the potential for the discovery of novel therapeutic agents.

Conclusion

N-phenyl-N'-propylthiourea is a readily synthesizable compound with a range of interesting physicochemical properties. This guide has provided a detailed overview of its synthesis and characterization, drawing upon established knowledge of similar thiourea derivatives. The protocols and expected data presented herein serve as a valuable resource for researchers working on the development of new molecules in the fields of medicinal chemistry and materials science. Further studies are warranted to fully elucidate the biological activity profile of N-phenyl-N'-propylthiourea and to explore its potential applications.

References

- 1. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jppres.com [jppres.com]

- 3. [Synthesis, structure and cytokinin-like activity of N-alkyl- and phenyl-N' -halogenophenylthioureas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 4104-75-0 CAS MSDS (N-METHYL-N-PHENYLTHIOUREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Substituted Phenylthioureas: A Technical Guide for Drug Development Professionals

Substituted phenylthioureas, a versatile class of organic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. Their structural simplicity and synthetic accessibility make them attractive candidates for drug discovery and development. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects, offering valuable insights for researchers and drug development professionals.

Introduction: The Chemical Versatility and Biological Significance of Phenylthioureas

The fundamental structure of phenylthiourea, characterized by a phenyl ring linked to a thiourea group (-NH-C(=S)-NH-), provides a flexible scaffold for chemical modification. The introduction of various substituents on the phenyl ring dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. This structural diversity underpins the wide range of pharmacological effects observed, including antimicrobial, antiviral, and enzyme inhibitory activities.[1][2][3][4][5] The sulfur and nitrogen atoms within the thiourea moiety are crucial for their biological function, often participating in hydrogen bonding and coordination with metal ions in enzyme active sites.[1]

Enzyme Inhibition: A Primary Mechanism of Action

A predominant mechanism by which substituted phenylthioureas exert their effects is through the inhibition of various key enzymes. This targeted inhibition disrupts essential biochemical pathways in pathogens and diseased cells.

Tyrosinase Inhibition: Modulating Melanin Synthesis

Phenylthiourea (PTU) and its derivatives are well-documented inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[6][7][8][9] This inhibitory action is of significant interest for treating hyperpigmentation disorders.

Mechanism of Inhibition:

The mechanism of tyrosinase inhibition by phenylthioureas is multifaceted and can involve several modes of interaction:

-

Competitive Inhibition: Some studies suggest that phenylthiourea acts as a competitive inhibitor of tyrosinase, competing with the natural substrate, L-DOPA.[10][11] The thiourea group is thought to chelate the copper ions within the enzyme's active site, preventing substrate binding.[10]

-

Allosteric Inhibition: Research on the PvdP tyrosinase from Pseudomonas aeruginosa has revealed a novel allosteric inhibition mechanism.[12][13][14] In this case, phenylthiourea binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.[14] This allosteric site appears to be specific to certain bacterial tyrosinases, offering an avenue for selective drug design.[14]

-

Non-coordination Binding: In human tyrosinase-related protein 1 (TYRP1), which contains zinc ions instead of copper, phenylthiourea binds via hydrophobic interactions, blocking substrate access to the active site without directly coordinating with the metal ions.[15][16][17]

Structural Insights:

The binding mode of phenylthiourea to tyrosinase-related proteins has been elucidated through X-ray crystallography. In TYRP1, the aromatic ring of phenylthiourea is directed outwards from the active site, a conformation influenced by the absence of polar substituents that can interact with water molecules in the active site.[15][16]

Experimental Protocol: Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

-

Preparation of Reagents:

-

Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).

-

L-DOPA substrate solution (e.g., 2 mM in phosphate buffer).

-

Substituted phenylthiourea derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Phosphate buffer (50 mM, pH 6.8).

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the inhibitor solution at various concentrations.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of mushroom tyrosinase solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of dopachrome formation from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity.

-

Visualization of Tyrosinase Inhibition:

Caption: Mechanisms of tyrosinase inhibition by phenylthioureas.

Urease Inhibition: Targeting Bacterial Virulence and Agricultural Applications

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, and also contributes to nitrogen loss from urea-based fertilizers in agriculture. Substituted phenylthioureas have emerged as potent urease inhibitors.[18][19][20]

Mechanism of Inhibition:

The inhibitory activity of phenylthiourea derivatives against urease is attributed to the interaction of the thiocarbonyl group with the nickel ions in the enzyme's active site, disrupting the catalytic mechanism.[20] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phenyl ring significantly impact the inhibitory potency.[18][19] For instance, derivatives with electron-withdrawing groups often exhibit enhanced activity.[19] Kinetic studies have indicated that these compounds can act as mixed-type or non-competitive inhibitors.[18]

Experimental Protocol: Urease Inhibition Assay (Jack Bean Urease)

-

Preparation of Reagents:

-

Jack bean urease solution (e.g., 15 units/mL in phosphate buffer, pH 7.0).

-

Urea substrate solution (e.g., 100 mM in phosphate buffer).

-

Phenol-hypochlorite reagent (for ammonia detection).

-

Substituted phenylthiourea derivatives dissolved in a suitable solvent.

-

-

Assay Procedure:

-

In a test tube, mix 0.1 mL of the inhibitor solution with 0.1 mL of urease solution and incubate for 30 minutes at 37°C.

-

Add 0.2 mL of urea solution and incubate for 10 minutes at 37°C.

-

Stop the reaction by adding 0.6 mL of phenol-hypochlorite reagent.

-

Develop the color by incubating for 20 minutes at 55°C.

-

Measure the absorbance at 630 nm.

-

-

Data Analysis:

-

Calculate the amount of ammonia produced.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

Quantitative Data on Enzyme Inhibition:

| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |

| Phenylthiourea | Phenoloxidase | Ki = 0.21 µM | [6] |

| Phenylthiourea Derivative (3c) | PvdP Tyrosinase | IC50 = 0.57 µM | [12] |

| N-hydroxy-N'-phenylthiourea analog 1 | Mushroom Tyrosinase | IC50 ≈ 0.29 µM | [8] |

| 3-pyridyl substituted phenylthiourea | Urease | IC50 = 8.43 µM | [18] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | IC50 = 50 µg/mL | [21][22] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | IC50 = 60 µg/mL | [21][22] |

Other Enzyme Targets

The inhibitory activity of substituted phenylthioureas extends to other enzymes, highlighting their potential for treating a range of diseases:

-

Cholinesterases: Certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[21][22] This suggests their potential in the management of neurodegenerative diseases like Alzheimer's disease.[21][22]

-

Aldose Reductase, α-Amylase, and α-Glucosidase: Some functionally substituted derivatives have demonstrated inhibitory effects against these enzymes, which are implicated in diabetic complications and carbohydrate metabolism.[23]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted phenylthioureas exhibit significant antimicrobial activity against a variety of bacteria and fungi.[1][3][4][5][24]

Mechanism of Action:

The precise antimicrobial mechanism is likely multifactorial and can vary depending on the specific derivative and the microbial species. Proposed mechanisms include:

-

Enzyme Inhibition: As discussed, inhibition of essential enzymes like PvdP tyrosinase in P. aeruginosa can impair crucial processes like iron uptake, thereby inhibiting bacterial growth.[1][12][13]

-

Inhibition of DNA Replication: Docking studies have suggested that some benzoylthiourea derivatives may inhibit bacterial DNA gyrase B, an enzyme essential for DNA replication.[24]

-

Disruption of Cell Membrane Integrity: Some acylthiourea derivatives have been shown to increase the permeability of the fungal cell membrane, leading to the destruction of the mycelial structure.[25]

-

Dual Inhibition of DNA Gyrase and Topoisomerase IV: Copper(II) complexes of certain phenylthiourea derivatives have been found to act as dual inhibitors of DNA gyrase and topoisomerase IV in Staphylococcus aureus, enzymes critical for DNA topology and replication.[26]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum:

-

Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Prepare a serial two-fold dilution of the substituted phenylthiourea compounds in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualization of Antimicrobial Discovery Workflow:

References

- 1. ijcrt.org [ijcrt.org]

- 2. tandfonline.com [tandfonline.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 [mdpi.com]

- 16. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Therapeutic Landscape of 1-Phenyl-3-propyl-2-thiourea: A Technical Guide to Putative Targets

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Data-Deficient Space

Scientific inquiry often begins at the edge of the known world. The compound 1-Phenyl-3-propyl-2-thiourea (PPTU) currently resides in a space of limited empirical data, with no direct studies elucidating its specific biological targets or therapeutic potential. This guide, therefore, ventures into a predictive landscape, leveraging the extensive research conducted on the broader class of thiourea derivatives to illuminate the most probable therapeutic avenues for PPTU. By examining the established mechanisms of structurally analogous compounds, we can construct a robust, albeit hypothetical, framework for future investigation. This document serves as a roadmap for researchers, outlining high-potential targets and providing the technical groundwork for their validation.

I. The Thiourea Scaffold: A Privileged Motif in Medicinal Chemistry

The thiourea core, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a remarkably versatile pharmacophore. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The ability of the thiourea moiety to act as a hydrogen bond donor and acceptor, coupled with the lipophilicity conferred by its substituents, allows for effective interaction with a multitude of biological macromolecules. In the case of PPTU, the presence of a phenyl ring and a propyl group suggests a balance of aromatic and aliphatic character that could facilitate binding to various enzymatic clefts and receptor pockets.

II. High-Priority Putative Therapeutic Targets for this compound

Based on the activities of closely related phenylthiourea and N-alkyl-N'-phenylthiourea derivatives, we can hypothesize several high-priority target classes for PPTU.

A. Oncogenic Signaling Pathways: A Primary Frontier

Thiourea derivatives have shown significant promise as anticancer agents, often by targeting key components of oncogenic signaling cascades.[2][3][4]

1. Receptor Tyrosine Kinases (RTKs): Many N-benzoyl-N'-phenylthiourea derivatives have been investigated as inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR).[5] These compounds typically function as ATP-competitive inhibitors, occupying the kinase domain and preventing downstream signaling that promotes cell proliferation and survival.

-

Hypothesized Mechanism for PPTU: The phenyl group of PPTU could engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the thiourea core forms crucial hydrogen bonds with hinge region residues.

2. Intracellular Signaling Kinases (e.g., B-Raf, K-Ras): Derivatives with trifluoromethylphenyl groups have demonstrated potent activity against mutated kinases such as B-Raf and have been shown to bind to the hydrophobic pocket of K-Ras.[4]

-

Hypothesized Mechanism for PPTU: The simple structure of PPTU makes it a candidate for fragment-based screening against such kinase targets. The propyl group could be oriented to occupy small hydrophobic pockets, while the phenylthiourea moiety provides the necessary interactions for affinity.

Logical Workflow for Kinase Target Validation

Caption: Workflow for kinase inhibitor validation.

B. Enzymes in Metabolic and Neurodegenerative Diseases

Enzyme inhibition is a common mechanism of action for thiourea derivatives.

1. Cholinesterases (AChE and BChE): Several unsymmetrical thiourea derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[6]

-

Hypothesized Mechanism for PPTU: PPTU could potentially bind to the active site gorge of cholinesterases, with the phenyl ring interacting with aromatic residues and the thiourea group coordinating with the catalytic triad.

2. α-Glucosidase: Phenyl-substituted thiourea motifs have been incorporated into molecules that exhibit potent α-glucosidase inhibition, a key target in the management of type II diabetes.[7]

-

Hypothesized Mechanism for PPTU: The thiourea moiety is known to interact with the active site of glycosidases. The phenyl and propyl groups of PPTU would influence the binding affinity and selectivity.

Table 1: Summary of Potential Enzyme Targets and Inhibitory Data from Related Compounds

| Target Enzyme | Related Inhibitor Class | Reported IC50/Ki Values | Reference |

| Tyrosinase | N-Phenylthiourea | Ki = 0.21 µM | [8] |

| Acetylcholinesterase (AChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | IC50 = 50 µg/mL | [6] |

| Butyrylcholinesterase (BChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | IC50 = 60 µg/mL | [6] |

| α-Glucosidase | Phenylpyrimidin-2-yl)-thiourea derivatives | IC50 = 22.46 ± 0.65 µM | [7] |

C. Microbial Targets: Combating Infectious Diseases

The thiourea scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[9][10][11][12]

-

Hypothesized Mechanism for PPTU: The antimicrobial activity of thioureas is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to disrupt cell membrane integrity. The lipophilicity of PPTU would be a key determinant of its ability to penetrate microbial cell walls.

III. Experimental Protocols for Target Validation

The following are generalized, yet detailed, protocols for the initial assessment of PPTU's activity against the hypothesized targets.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of PPTU against a target kinase.

-

Materials: Recombinant human EGFR kinase domain, ATP, polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1), Kinase-Glo® Luminescent Kinase Assay kit, PPTU stock solution in DMSO, assay buffer.

-

Procedure:

-

Prepare a serial dilution of PPTU in DMSO.

-

In a 96-well plate, add the kinase, substrate, and PPTU at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Self-Validation: Run parallel reactions with a known EGFR inhibitor (e.g., Gefitinib) as a positive control and DMSO as a negative control.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of PPTU that inhibits the visible growth of a target microorganism.

-

Materials: Bacterial or fungal strain (e.g., Staphylococcus aureus, Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), PPTU stock solution, 96-well microtiter plates, resazurin solution.

-

Procedure:

-

Perform a serial two-fold dilution of PPTU in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).

-

Add resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.

-

The MIC is the lowest concentration of PPTU at which no color change is observed.

-

-

Self-Validation: Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a reference compound.

Signaling Pathway Visualization: Putative Inhibition of the EGFR Pathway by PPTU

Caption: Hypothesized inhibition of the EGFR signaling pathway by PPTU.

IV. Future Directions and Concluding Remarks

The therapeutic potential of this compound remains an open and intriguing question. This guide provides a theoretically grounded starting point for its investigation, rooted in the extensive literature on related thiourea derivatives. The proposed targets in oncology, metabolic disorders, and infectious diseases represent the most promising avenues for initial exploration. The provided experimental frameworks offer a clear path for validating these hypotheses. Rigorous in vitro and subsequent in vivo studies are essential to move PPTU from a molecule of hypothetical interest to a compound with a defined biological profile and potential therapeutic value. The scientific community is encouraged to build upon this predictive framework and unlock the potential held within this simple yet elegant chemical scaffold.

V. References

-

Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. --INVALID-LINK--

-

Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)thiourea Derivatives. Connect Journals. --INVALID-LINK--

-

In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets. Biosciences Biotechnology Research Asia. --INVALID-LINK--

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. --INVALID-LINK--

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. --INVALID-LINK--

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. --INVALID-LINK--

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. --INVALID-LINK--

-

N-Phenylthiourea (CAS 103-85-5). Cayman Chemical. --INVALID-LINK--

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PMC - PubMed Central. --INVALID-LINK--

-

Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Bentham Science. --INVALID-LINK--

-

Phenylthiourea | C7H8N2S | CID 676454. PubChem - NIH. --INVALID-LINK--

-

Cytotoxicity and QSAR study of (thio)ureas derived from phenylalkylamines and pyridylalkylamines. ResearchGate. --INVALID-LINK--

-

Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds as key small organic molecules for the potential treatment of type II diabetes mellitus: in vitro studies against yeast α-glucosidase. ResearchGate. --INVALID-LINK--

-

Inhibitory effect of N-phenyl-N'-aryl or alkylthiourea derivatives on poliovirus multiplication in cell cultures. PubMed. --INVALID-LINK--

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. --INVALID-LINK--

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. --INVALID-LINK--ppres22.1645_11.2.257.pdf)

References

- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. jppres.com [jppres.com]

- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. connectjournals.com [connectjournals.com]

- 10. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

A Technical Guide to the Solubility of 1-Phenyl-3-propyl-2-thiourea for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-Phenyl-3-propyl-2-thiourea, a compound of interest in various research and development fields. In the absence of extensive published quantitative solubility data for this specific molecule, this guide furnishes a robust framework for researchers to understand, predict, and experimentally determine its solubility in a variety of solvents. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for scientists engaged in drug discovery, formulation development, and chemical research.

Introduction: Understanding the Importance of Solubility

Solubility is a critical physicochemical property that profoundly influences the bioavailability, efficacy, and formulation of pharmacologically active compounds. For a molecule like this compound, understanding its behavior in different solvent systems is paramount for advancing its potential applications. This guide will delve into the structural aspects of this compound that govern its solubility and provide both theoretical and practical tools for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is crucial for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂S | --INVALID-LINK--[1] |

| Molecular Weight | 194.30 g/mol | --INVALID-LINK--[1] |

| Melting Point | 64-66 °C | --INVALID-LINK--[2] |

| Boiling Point | 282.1 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 1.128 g/cm³ | --INVALID-LINK--[2] |

| IUPAC Name | 1-phenyl-3-propylthiourea | --INVALID-LINK--[1] |

Structural Analysis and Expected Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups: the phenyl ring, the propyl chain, and the thiourea moiety.

-

Thiourea Backbone : The thiourea group (-(NH)₂C=S) is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group contributes to solubility in polar solvents. Thiourea itself is soluble in water and alcohols but sparingly soluble in nonpolar solvents like ether.[3][4]

-

Phenyl Group : The aromatic phenyl group is nonpolar and hydrophobic, which will tend to decrease solubility in aqueous and highly polar solvents, while potentially increasing it in organic solvents with some aromatic character.

-

Propyl Chain : The n-propyl group is a short, nonpolar alkyl chain that further contributes to the hydrophobic character of the molecule, reducing its affinity for polar solvents.

Based on this structure, it is anticipated that this compound will exhibit limited solubility in water and other highly polar, protic solvents. Its solubility is expected to be higher in organic solvents of intermediate polarity and those capable of engaging in favorable interactions with the phenyl ring and the thiourea group.

For context, the closely related compound N-Phenylthiourea is reported to be soluble in organic solvents such as DMSO and dimethylformamide at approximately 30 mg/mL, while being sparingly soluble in aqueous buffers.[5] This provides a reasonable starting point for estimating the solubility of this compound in similar solvents.

Theoretical Prediction of Solubility

In the absence of experimental data, computational models offer a powerful tool for estimating solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this by dividing the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[6] A solvent is likely to dissolve a solute if their Hansen parameters are similar.

The workflow for predicting solubility using HSP is as follows:

References

- 1. This compound | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound- Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 4. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of 1-Phenyl-3-propyl-2-thiourea

Introduction: Contextualizing 1-Phenyl-3-propyl-2-thiourea

This compound belongs to the broader class of thiourea derivatives, compounds recognized for their significant roles in organic synthesis, medicinal chemistry, and materials science[1]. The presence of sulfur and nitrogen atoms imparts unique coordination properties and makes them valuable synthons for creating complex heterocyclic structures[1]. While their utility is vast, the safe handling of any chemical reagent is paramount. This guide provides a comprehensive overview of the safety protocols, hazard identification, and emergency procedures for this compound, drawing upon established data for the compound and its close structural analogs to ensure a conservative and robust safety framework.

Section 1: Chemical Identification and Physicochemical Properties

A foundational step in safe laboratory practice is the unambiguous identification of the chemical in use. The properties listed below are essential for assessing potential exposure routes and designing appropriate containment strategies.

| Identifier | Value | Source |

| IUPAC Name | 1-phenyl-3-propylthiourea | PubChem[2] |

| Synonyms | N-phenyl-N'-propyl-thiourea, 1-Phenyl-3-propylthiourea | ChemicalBook[3] |

| CAS Number | 13140-47-1 | PubChem[2], ChemicalBook[3] |

| Molecular Formula | C₁₀H₁₄N₂S | PubChem[2] |

| Molecular Weight | 194.30 g/mol | PubChem[2] |

| Appearance | Solid (Assumed based on analogs) | N/A |

| Melting Point | 64-66 °C | ChemicalBook[4] |

| Boiling Point | 282.1 °C at 760 mmHg | ChemicalBook[4] |

| Density | 1.128 g/cm³ | ChemicalBook[4] |

| Water Solubility | Low (Inferred from analogs like 1-Phenyl-2-thiourea: 1 g/L at 20°C) | CAMEO Chemicals[5], Fisher Scientific[6] |

Section 2: Hazard Identification and GHS Classification

Understanding a compound's hazards is critical for risk assessment. The Globally Harmonized System (GHS) provides a standardized framework for this purpose.

Based on aggregated data submitted to the European Chemicals Agency (ECHA), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Source: PubChem[2]

Expert Insight: While the primary registered hazard is moderate oral toxicity, it is crucial to consider data from closely related analogs for a comprehensive safety profile. For instance, 1-Phenyl-2-thiourea (a des-propyl version) is classified with H300: Fatal if swallowed and H317: May cause an allergic skin reaction [6][7][8]. Given the structural similarity, it is prudent to handle this compound with the assumption that it may also be a potential skin sensitizer and possess higher-than-documented oral toxicity.

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [2]

-

Precautionary Statements (P-Statements):

-

P264: Wash hands and any exposed skin thoroughly after handling[2][8][9].

-

P270: Do not eat, drink or smoke when using this product[2][8][9].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[6][10][11].

-

P301 + P317 (or P310/P312 for analogs): IF SWALLOWED: Get medical help[2][9]. For more toxic analogs, the advice is to immediately call a POISON CENTER or doctor[7][8][12].

-

P501: Dispose of contents/container to an approved waste disposal plant[8][10][11][12].

-

Section 3: Protocols for Safe Handling and Exposure Control

A multi-layered approach combining engineering controls, personal protective equipment, and strict hygiene practices is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at the source.

-

Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood[12]. This prevents the inhalation of fine dust particles, which is a primary route of exposure for solid compounds[12][13].

-

Workstation Proximity: Ensure that an eyewash station and a safety shower are readily accessible and located close to the workstation[12].

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is critical for protecting the user from direct contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards[10][12]. | Protects against accidental splashes and airborne particulates. |

| Skin Protection | Nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is mandatory. | Prevents direct skin contact. Given the potential for skin sensitization from analogs, gloves are crucial[8][12][14]. Always inspect gloves before use and remove them with care to avoid contaminating skin[6]. |

| Respiratory Protection | Generally not required if work is performed within a fume hood. If dust generation is unavoidable or engineering controls fail, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, P100) is necessary[12][15]. | Minimizes the risk of inhaling the compound, which is especially important given its oral toxicity. |

Hygiene and Handling Practices

-

Avoid all personal contact with the substance, including inhalation[15].

-

Prevent the formation of dust and aerosols during handling[12][13].

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the lab[12][13].

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately[7][15].

Section 4: Storage and Stability

Proper storage is vital for maintaining chemical integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area[12][13]. The container must be kept tightly closed to prevent moisture absorption and contamination[12][13].

-

Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel only[8][11][12].

-

Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases[12][13][16]. Contact with these materials could lead to vigorous, exothermic reactions.

-

Hazardous Decomposition: When heated to decomposition, thiourea compounds can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx)[12][13][16].

Section 5: Emergency Response Procedures

Rapid and correct response during an emergency can significantly mitigate harm to personnel and the environment.

First Aid Measures

-

If Swallowed: Do NOT induce vomiting [6]. Rinse the mouth thoroughly with water[6][12]. Call a poison control center or physician immediately for guidance[6][7][12].

-

If on Skin: Immediately remove all contaminated clothing[6]. Wash the affected area with plenty of soap and water for at least 15 minutes[6][12]. If skin irritation or a rash occurs, seek medical advice[7][8][12].

-

If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids[10][12]. Remove contact lenses if present and easy to do so. Continue rinsing. Immediate medical attention is required[6][12].

-

If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing[6][10]. If breathing is difficult or stops, provide artificial respiration. Seek medical attention[6][10].

Accidental Release (Spill) Measures

A systematic approach is required to safely manage a spill of solid this compound.

Caption: Workflow for handling a solid chemical spill.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Secure: Immediately alert others in the vicinity. Isolate the spill area and keep people upwind of the spill[12].

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear the appropriate PPE as detailed in Section 3.2, including respiratory protection if dust is present[12][15].

-

Contain: Do not use water to clean up the initial spill as this may spread contamination. Use a dry cleanup procedure[15].

-

Clean Up: Carefully sweep up the solid material and place it into a suitable, clearly labeled, and closed container for disposal[12][15]. Avoid actions that generate dust[12][15]. If available, use a vacuum cleaner fitted with a HEPA filter[15].

-

Decontaminate: Once the bulk material is removed, decontaminate the area with soap and water.

-

Dispose: All contaminated materials (including PPE) must be collected and disposed of as hazardous waste according to institutional and local regulations[8][12].

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[12][13].

-

Specific Hazards: Thermal decomposition can produce hazardous oxides of nitrogen and sulfur[6][12].

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode[8][12][13].

Section 6: Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

-

Procedure: Dispose of this compound and any contaminated materials in a designated hazardous waste container. The disposal must be handled by a licensed professional waste disposal service[8][12].

-

Environmental Precautions: Do not let the product enter drains, surface water, or ground water[8][17].

References

- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 2. This compound | C10H14N2S | CID 2760408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 13140-47-1 [amp.chemicalbook.com]

- 4. This compound- Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. PHENYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]

- 14. nbinno.com [nbinno.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. hillbrothers.com [hillbrothers.com]

- 17. carlroth.com [carlroth.com]

The Serendipitous Discovery and Enduring Legacy of Phenylthiourea Compounds: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of phenylthiourea (PTC) compounds, from their serendipitous discovery to their foundational role in the study of human genetics and sensory perception. We delve into the chemical properties, synthesis, and the molecular underpinnings of the bimodal taste perception of PTC, focusing on the TAS2R38 receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the historical context, scientific principles, and practical methodologies associated with PTC and its analogues.

A Fortuitous Finding: The Discovery of PTC Taste Polymorphism

The story of phenylthiourea (PTC) in genetics began not with a planned experiment, but with a laboratory accident in 1931. Arthur Fox, a chemist at DuPont, was synthesizing PTC when a cloud of the fine crystalline powder was accidentally released.[1] A colleague nearby complained of a bitter taste, while Fox, who was closer to the chemical, tasted nothing.[1][2] Intrigued by this discrepancy, Fox began informally testing family and friends, laying the groundwork for decades of genetic research.[1][3]

This anecdotal observation quickly garnered scientific attention. In 1932, Albert Blakeslee of the Carnegie Department of Genetics conducted a large-scale study and published findings indicating that the ability to taste PTC is a heritable trait, appearing to follow a dominant Mendelian pattern.[4] This discovery was profound, as it provided one of the first examples of a polymorphic genetic trait in humans that could be easily observed. The strong genetic link was so clear that PTC taste testing was even used in paternity tests before the advent of DNA matching.[1]

Chemical and Physical Properties of Phenylthiourea

Phenylthiourea, also known as phenylthiocarbamide (PTC), is an organosulfur compound with the chemical formula C₇H₈N₂S.[4] It belongs to the thiourea class of compounds, characterized by the presence of a C=S group.[5]

| Property | Value |

| Molecular Formula | C₇H₈N₂S[4] |

| Molar Mass | 152.22 g/mol [6] |

| Appearance | White, crystalline powder[4][7] |

| Melting Point | 145-150°C (lit.)[4] |

| Solubility | Soluble in hot water and alcohol; sparingly soluble in cold water.[4] |

| CAS Number | 103-85-5[2] |

Toxicity and Safety: Phenylthiourea is classified as a toxic substance and is fatal if swallowed.[2] It can also cause skin sensitization and irritation upon contact.[2][8] Appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat, should be worn when handling the compound, and all work with PTC powder should be conducted in a fume hood.[7] The oral LD50 in rats is 3 mg/kg.[9]

Synthesis of Phenylthiourea and Its Derivatives

The synthesis of phenylthiourea and its derivatives is a common procedure in organic chemistry, often used as an example to illustrate key reaction mechanisms.

Laboratory Synthesis of Phenylthiourea

A straightforward method for synthesizing phenylthiourea involves the reaction of aniline with ammonium thiocyanate.[10]

Experimental Protocol: Synthesis of Phenylthiourea

-

Reaction Setup: In a round-bottom flask, combine 0.1 mole of aniline, 9 mL of hydrochloric acid, and 25 mL of water.

-

Heating: Heat the solution at 60-70°C for approximately one hour.

-

Cooling and Addition: Cool the mixture for about an hour and then slowly add 0.1 mole of ammonium thiocyanate to the solution.

-

Reflux: Reflux the resulting solution for four hours.

-

Precipitation: Add 20 mL of water to the solution while continuously stirring to induce the formation of crystals.

-

Isolation: Filter the solution to collect the phenylthiourea precipitate and allow it to dry. This method typically yields a high percentage of the product.[10]

Synthesis of Phenylthiourea Derivatives

The synthesis of N-acyl-N'-phenylthiourea derivatives can be achieved through a one-pot reaction. This involves the in-situ formation of an acyl isothiocyanate intermediate from an acyl chloride and a thiocyanate salt, followed by the addition of an amine.[11] These derivatives are of interest in medicinal chemistry for their potential biological activities, including antimicrobial and anticancer properties.[11][12][13][14]

The Genetic Basis of PTC Taste: The TAS2R38 Gene

For many years, the ability to taste PTC was understood as a simple dominant genetic trait. However, it wasn't until 2003 that the specific gene responsible was identified.[4] Researchers cloned the gene TAS2R38, the 38th member of the T2R family of bitter taste receptors, located on chromosome 7.[3][15]

The TAS2R38 gene is a G protein-coupled receptor (GPCR) with seven transmembrane domains.[4] Variations, or single nucleotide polymorphisms (SNPs), within this gene account for the majority of the variance in PTC tasting ability.[11] Two major haplotypes, based on combinations of three common SNPs, are primarily responsible for the taster and non-taster phenotypes:

-

PAV (Proline, Alanine, Valine): This is the "taster" allele. Individuals with at least one copy of the PAV allele can taste PTC.

-

AVI (Alanine, Valine, Isoleucine): This is the "non-taster" allele. Individuals with two copies of the AVI allele are unable to taste PTC, or can only taste it at very high concentrations.[15]

The inheritance of these alleles explains the bimodal distribution of PTC tasting ability in human populations.

Molecular Mechanism of PTC-TAS2R38 Interaction

The ability to taste PTC is determined by the binding of the PTC molecule to the TAS2R38 receptor protein expressed in taste cells on the tongue. The specific amino acid sequence of the receptor, dictated by the individual's TAS2R38 genotype, determines the efficacy of this binding.

Computational modeling and site-directed mutagenesis studies have identified key amino acid residues within the TAS2R38 receptor that are crucial for PTC binding and receptor activation.[1][16][17][18]

-

Binding Pocket: PTC is thought to bind within a pocket formed by transmembrane helices 3 and 6.[1]

-

N103 (Asparagine at position 103): This residue, located in transmembrane helix 3, is believed to directly interact with and play an active role in binding the PTC molecule.[1][16][17]

-

W99 (Tryptophan at position 99), M100 (Methionine at position 100), and S259 (Serine at position 259): These residues contribute to the shape and size of the binding cavity, facilitating the proper orientation of PTC for binding.[1][16][17]

-

-

Receptor Activation: Upon binding of PTC, the receptor undergoes a conformational change, initiating a downstream signaling cascade that results in the perception of a bitter taste.

The amino acid changes resulting from the different haplotypes (PAV vs. AVI) alter the structure of the binding pocket, thereby affecting the ability of the receptor to bind PTC and initiate a signal. For instance, studies suggest that PTC can form hydrogen bonds with the backbone of residue 262 in the taster haplotypes, an interaction that is absent in the non-taster haplotype and appears to be critical for receptor activation.[3][19]

Caption: PTC signaling pathway in a "taster" individual.

Experimental Methodology: PTC Taste Testing

The assessment of PTC taste sensitivity is a common experiment in genetics and physiology. The Harris and Kalmus method, which utilizes serial dilutions of a PTC solution, is a widely accepted protocol for determining an individual's taste threshold.[20][21]

Experimental Protocol: PTC Taste Threshold Determination (Harris and Kalmus Method)

-

Stock Solution Preparation: Prepare a stock solution (Solution 1) by dissolving 0.13 g of PTC in 100 mL of distilled water. This creates a 0.13% solution.[22]

-

Serial Dilutions: Create a series of 13 solutions by performing serial twofold dilutions. For each subsequent solution, mix equal parts of the previous solution and distilled water.

-

Subject Preparation: The subject should rinse their mouth with water before the test. They should also refrain from eating, drinking (except water), or smoking for at least one hour prior to the test.[23]

-

Threshold Determination:

-

Present the subject with the most dilute solution first.

-

The subject is asked to taste the solution and report whether they perceive any taste other than water.

-

Continue presenting solutions of increasing concentration until the subject reports a bitter taste. The concentration at which the bitter taste is first reliably detected is recorded as the taste threshold.[24]

-

-

Control: Use distilled water as a control to ensure the subject can differentiate between the PTC solution and a tasteless liquid.[20]

A simpler, qualitative method involves the use of PTC taste strips, which are pieces of filter paper impregnated with a set amount of PTC.[25][26]

Caption: Workflow for PTC taste threshold determination.

Broader Implications and Future Directions

The study of PTC taste perception has extended far beyond a simple classroom genetics experiment. The TAS2R38 receptor is now known to be expressed in various tissues outside the oral cavity, including the respiratory and gastrointestinal tracts, suggesting roles in innate immunity and nutrient sensing.[27][28]

Research into TAS2R38 and other bitter taste receptors is a burgeoning field with potential applications in:

-